Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

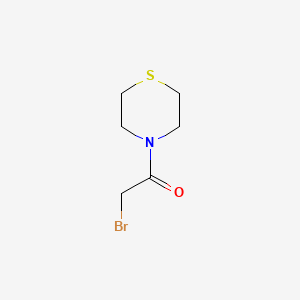

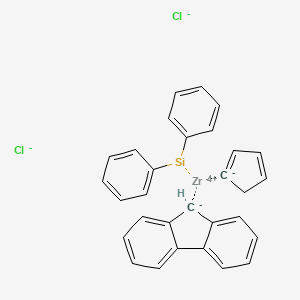

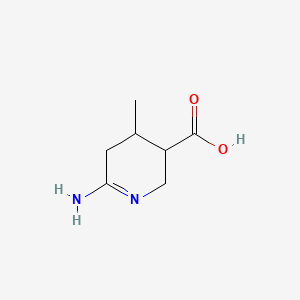

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is an organometallic compound with the molecular formula C30H24Cl2SiZr . It is a metallocene catalyst used for the preparation of olefin polymers .

Molecular Structure Analysis

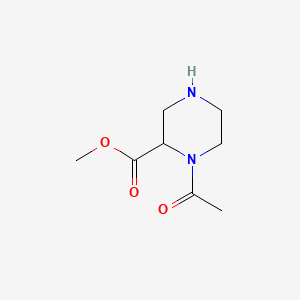

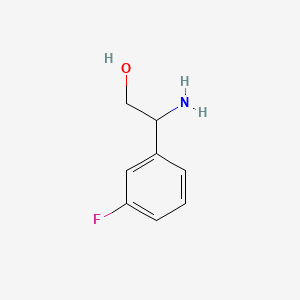

The molecular weight of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is 574.7 g/mol . The compound has a complex structure that includes a zirconium atom, two chloride atoms, a diphenylsilyl group, a cyclopentadienyl group, and a fluorenyl group .Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 572.007131 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 34 .Aplicaciones Científicas De Investigación

Catalysis and C–H Bond Functionalization

Metallocenes, such as half-sandwich complexes of late transition metals, play a crucial role in catalysis. The structural modification of cyclopentadienyl (Cp) ligands on metallocenes significantly impacts catalytic efficiency and selectivity. Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride can serve as a precursor for these metallocenes. By deprotonative complexation of cyclopentadiene with metal halides or reductive complexation of pentafulvene with metal hydrides, researchers can synthesize half-sandwich metallocenes. These complexes exhibit high activity in C–H bond functionalization reactions .

Polymerization Catalysts

The compound’s zirconium center, combined with its unique ligands, makes it a potential candidate for polymerization catalysts. Understanding its reactivity and stereocontrol mechanisms could lead to innovative approaches in propene polymerization and other related processes .

Safety And Hazards

Propiedades

InChI |

InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGHZKNDUWJADN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2SiZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexane-2-thione,3-methyl-,(1S)-(9CI)](/img/no-structure.png)

![4-{(E)-[(2-Hydroxyhydrazino)methylene]amino}benzoic acid](/img/structure/B574918.png)